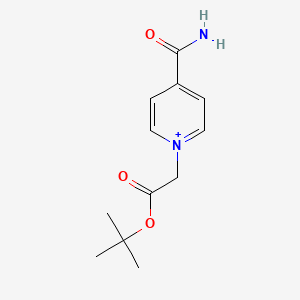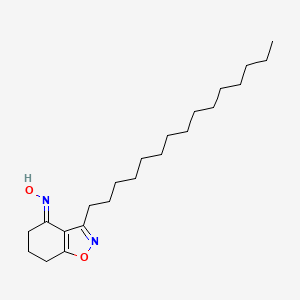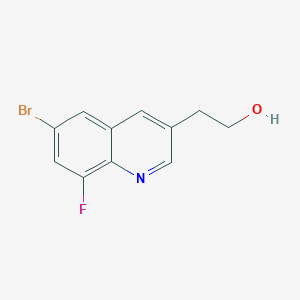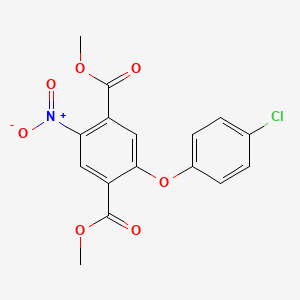
(2S,3R)-3-methyl-2-(p-tolyl)chroman-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3R)-3-methyl-2-(4-methylphenyl)-3,4-dihydro-2H-1-benzopyran-4-one is an organic compound belonging to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-3-methyl-2-(4-methylphenyl)-3,4-dihydro-2H-1-benzopyran-4-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The reaction typically requires a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-3-methyl-2-(4-methylphenyl)-3,4-dihydro-2H-1-benzopyran-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce double bonds or carbonyl groups to form alcohols or alkanes.
Substitution: This reaction can replace hydrogen atoms with other functional groups like halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (Cl2, Br2) and alkyl halides (R-X).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may yield alcohols or alkanes.
Scientific Research Applications
(2S,3R)-3-methyl-2-(4-methylphenyl)-3,4-dihydro-2H-1-benzopyran-4-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the treatment of various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S,3R)-3-methyl-2-(4-methylphenyl)-3,4-dihydro-2H-1-benzopyran-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
(2S,3R)-3-methyl-2-(4-methylphenyl)-3,4-dihydro-2H-1-benzopyran-4-one: This compound is unique due to its specific stereochemistry and functional groups.
2-Methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypyran-4-one: This compound shares a similar benzopyran structure but differs in its functional groups and stereochemistry.
Uniqueness
The uniqueness of (2S,3R)-3-methyl-2-(4-methylphenyl)-3,4-dihydro-2H-1-benzopyran-4-one lies in its specific stereochemistry and the presence of a methylphenyl group, which may confer distinct biological activities and chemical reactivity compared to other benzopyran derivatives.
Properties
Molecular Formula |
C17H16O2 |
|---|---|
Molecular Weight |
252.31 g/mol |
IUPAC Name |
(2S,3R)-3-methyl-2-(4-methylphenyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C17H16O2/c1-11-7-9-13(10-8-11)17-12(2)16(18)14-5-3-4-6-15(14)19-17/h3-10,12,17H,1-2H3/t12-,17-/m0/s1 |
InChI Key |
CWNUDACRYAPXGT-SJCJKPOMSA-N |
Isomeric SMILES |
C[C@@H]1[C@H](OC2=CC=CC=C2C1=O)C3=CC=C(C=C3)C |
Canonical SMILES |
CC1C(OC2=CC=CC=C2C1=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-(4-fluorophenyl)acetamide](/img/structure/B15045597.png)
![(2E)-2-[(2E)-2-(phenylmethylidene)hydrazin-1-ylidene]-5-(prop-2-en-1-yl)-1,3-thiazolidin-4-one](/img/structure/B15045600.png)

![N1,N2-Bis[(propan-2-ylidene)amino]ethanebis(imidamide)](/img/structure/B15045617.png)


![1-Chloro-4-[2,2-dichloro-1-(4-chloro-3-nitrophenyl)ethenyl]-2-nitrobenzene](/img/structure/B15045641.png)
![diethyl [(2R)-2-methylaziridin-1-yl]phosphonate](/img/structure/B15045651.png)

![tert-butyl N-{4-[(Z)-N'-hydroxycarbamimidoyl]cyclohexyl}carbamate](/img/structure/B15045668.png)

![(5Z)-5-[(1H-indol-3-yl)methylidene]-4-sulfanylidene-1,3-thiazolidin-2-one](/img/structure/B15045674.png)
![3-Benzyl-1-[(Z)-(1-phenylethylidene)amino]thiourea](/img/structure/B15045686.png)
![(2E)-3-{4-[(E)-(2,2-dimethylhydrazin-1-ylidene)methyl]phenyl}-1-(4-fluorophenyl)prop-2-en-1-one](/img/structure/B15045702.png)
